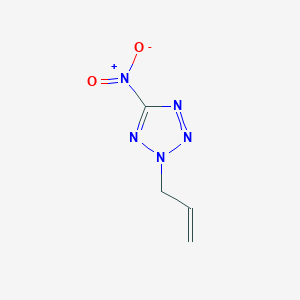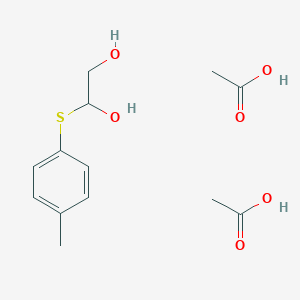silyl}hexan-1-ol CAS No. 88258-02-0](/img/structure/B14389020.png)
1-{[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl](dimethyl)silyl}hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol is an organosilicon compound characterized by the presence of both trimethylsilyl and dimethylsilyl groups. This compound is notable for its unique structural features, which include a hexanol backbone and a butenyl side chain. The presence of silicon atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol typically involves multiple steps. One common method includes the Horner–Wadsworth–Emmons olefination, which is used to introduce the enyne side chain . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silicon atoms can participate in substitution reactions, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane and reducing agents like sodium borohydride . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of 1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol involves its interaction with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylpropane-1-sulfonate: Used as an NMR standard.
Methyltris(trimethylsiloxy)silane: Another organosilicon compound with similar structural features.
Uniqueness
1-{2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-ylsilyl}hexan-1-ol is unique due to its combination of a hexanol backbone and a butenyl side chain, which imparts distinct chemical properties and reactivity. Its dual silicon-containing groups also contribute to its versatility in various applications.
Propiedades
Número CAS |
88258-02-0 |
|---|---|
Fórmula molecular |
C17H38OSi2 |
Peso molecular |
314.7 g/mol |
Nombre IUPAC |
1-[(2,3-dimethyl-4-trimethylsilylbut-2-enyl)-dimethylsilyl]hexan-1-ol |
InChI |
InChI=1S/C17H38OSi2/c1-9-10-11-12-17(18)20(7,8)14-16(3)15(2)13-19(4,5)6/h17-18H,9-14H2,1-8H3 |
Clave InChI |
PICHEHCHMFQYAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(O)[Si](C)(C)CC(=C(C)C[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


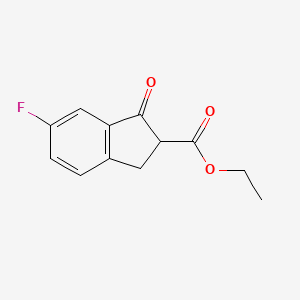
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
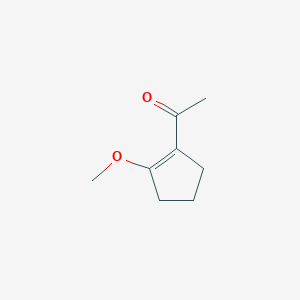
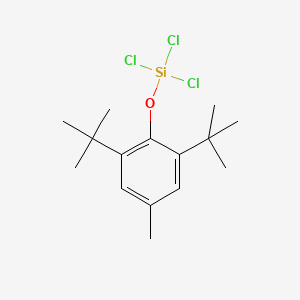
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

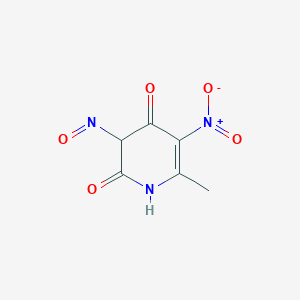
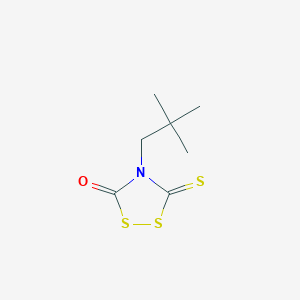
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
